molecular formula C19H19FN2O2S B2687993 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide CAS No. 2034595-40-7

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide

Cat. No.: B2687993
CAS No.: 2034595-40-7
M. Wt: 358.43
InChI Key: HEVXKDOCGAPRSM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenylthio group, a hydroxyethylamine side chain, and a substituted indole moiety. The 1-methylindole subunit may contribute to interactions with biological targets such as enzymes or receptors associated with indole-based pharmacophores, including kinases or neurotransmitter receptors .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-22-9-8-13-10-14(2-7-17(13)22)18(23)11-21-19(24)12-25-16-5-3-15(20)4-6-16/h2-10,18,23H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXKDOCGAPRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage: : The initial step often involves the reaction of 4-fluorothiophenol with an appropriate halogenated precursor to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

  • Indole Derivative Synthesis: : The indole moiety can be synthesized through Fischer indole synthesis or other established methods. The indole derivative is then functionalized to introduce the hydroxyethyl group.

  • Coupling Reaction: : The final step involves coupling the thioether intermediate with the indole derivative. This is typically achieved through an amide bond formation reaction, using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

The biological activities of 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with thioether functionalities exhibit significant antimicrobial properties. For instance, similar derivatives have shown broad-spectrum antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The thioether linkage in FITAE may enhance its effectiveness against various microorganisms, positioning it as a candidate for developing new antimicrobial agents.

Anticancer Properties

The indole structure is well-documented for its anticancer potential. Studies have shown that derivatives containing indole can inhibit cell proliferation in various cancer cell lines. Preliminary findings suggest that FITAE has demonstrated IC50 values in the low micromolar range against breast and liver cancer cell lines. This suggests that the compound may interfere with cancer cell growth through mechanisms involving apoptosis or cell cycle arrest.

Anti-inflammatory Effects

FITAE has also been investigated for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity could make FITAE a potential candidate for treating inflammatory diseases.

Industrial Production Methods

For industrial applications, the synthesis would likely be optimized for yield and purity using continuous flow reactors and automated synthesis platforms. Rigorous purification techniques such as recrystallization and chromatography would be essential to ensure high-quality product output.

Case Studies and Research Findings

Several studies have highlighted the potential applications of FITAE:

  • Antimicrobial Efficacy Study : A comparative analysis of similar thioether compounds demonstrated that modifications in the thioether linkage significantly influenced antibacterial activity, suggesting that FITAE could be further explored as a potent antimicrobial agent.
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that FITAE inhibited cell proliferation significantly compared to control groups, indicating its potential as an anticancer therapeutic.
  • Anti-inflammatory Mechanism Investigation : Research into the anti-inflammatory effects of FITAE showed a reduction in cytokine levels in treated models, supporting its application in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety is known for its ability to bind to various biological targets, while the fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Thioether vs. Sulfonyl Linkages

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Key Differences: Replaces the thioether with a sulfonyl group and introduces a 4-chlorobenzoyl and methoxyindole. The methoxy group on the indole may enhance π-π stacking but reduce solubility .

Heterocyclic Core Modifications

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a)

    • Key Differences : Substitutes indole with benzimidazole and incorporates a sulfamoylphenyl group.
    • Implications : Benzimidazole’s basic nitrogen may improve interactions with acidic residues in targets like proton pumps or kinases. The sulfamoyl group enhances hydrophilicity, contrasting with the hydroxyethyl group in the target compound .
  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

    • Key Differences : Replaces indole with benzofuran-oxadiazole and uses a chlorophenyl group.
    • Implications : The oxadiazole acts as a bioisostere for ester groups, improving metabolic stability. The chlorophenyl group’s larger size and electronegativity may influence steric and electronic interactions compared to the fluorophenyl group .

Pharmacokinetic and Physicochemical Properties

Lipophilicity and Solubility

  • Target Compound : The 4-fluorophenylthio group increases logP (lipophilicity), while the hydroxyethyl group provides moderate solubility.
  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
    • Key Differences : Lacks the hydroxyethyl group and thioether, reducing solubility but enhancing passive diffusion .

Enzyme Inhibition Profiles

  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33)
    • Key Differences : Designed for dual Sirt2/HDAC6 inhibition. The propargyloxy group enables click chemistry modifications, a feature absent in the target compound .

Antimicrobial and Anticancer Activity

  • 2-((4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-METHOXYPHENYL)ACETAMIDE
    • Key Differences : The triazole and methoxyphenyl groups are associated with antimicrobial activity, suggesting divergent applications compared to the target compound’s hypothesized CNS or anticancer targets .

Comparative Data Table

Compound Name Core Structure Key Substituents LogP (Predicted) Notable Activity Reference ID
2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide Indole 4-Fluorophenylthio, hydroxyethyl ~3.2 Hypothesized kinase inhibition -
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Indole Sulfonyl, 4-chlorobenzoyl, methoxyindole ~3.8 COX inhibition
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) Benzimidazole Sulfamoylphenyl ~2.5 Antimicrobial
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole 3-Chlorophenyl ~4.0 Laccase catalysis, antimicrobial
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl ~3.5 Enzyme inhibition

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, often referred to as FITAE, is a synthetic compound with a complex structure that includes a fluorophenyl group, a thioether linkage, an indole moiety, and an acetamide group. This unique arrangement of functional groups suggests significant potential for various biological activities, including anti-inflammatory , anticancer , and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of FITAE is C19H21FN2O2SC_{19}H_{21}FN_{2}O_{2}S, with a molecular weight of approximately 360.4 g/mol. The compound's structure allows for diverse interactions with biological targets due to its reactive functional groups.

PropertyValue
Molecular FormulaC₁₉H₂₁FN₂O₂S
Molecular Weight360.4 g/mol
CAS Number1705761-01-8

Preliminary studies indicate that FITAE may interact with various biological pathways. The thioether linkage facilitates nucleophilic substitutions, while the hydroxyl group can engage in hydrogen bonding, enhancing solubility and interaction with biological targets. This structural versatility positions FITAE as a candidate for drug development aimed at modulating specific biological pathways.

Anti-inflammatory Activity

Research has shown that FITAE exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. Its ability to modulate these pathways makes it a promising candidate for treating inflammatory diseases.

Anticancer Properties

FITAE has been investigated for its anticancer potential against various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds structurally similar to FITAE have demonstrated significant cytotoxic effects against human tumor cell lines, including leukemia and colon cancer cells, with IC50 values comparable to established chemotherapeutics like sunitinib .

Antimicrobial Activity

The antimicrobial activity of FITAE has also been evaluated, showing effectiveness against several pathogenic bacteria. The compound's structural features suggest it may disrupt microbial cell membranes or inhibit essential metabolic pathways within bacteria, leading to cell death. Studies report minimum inhibitory concentrations (MICs) indicating potent activity against common pathogens .

Study on Anticancer Activity

A study conducted on derivatives of similar compounds highlighted the effectiveness of thioether-containing structures in targeting cancer cells. For example, derivatives showed IC50 values ranging from 0.20 μM to 10.32 μM against various cancer lines, suggesting that FITAE could exhibit comparable or enhanced activity due to its unique structure .

Antimicrobial Evaluation

In antimicrobial assessments, FITAE demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's MIC values were reported in the range of 0.22 to 0.25 μg/mL for some derivatives, indicating strong antibacterial properties .

Q & A

Q. How are crystallographic data discrepancies (e.g., bond length variations) addressed?

  • Methodology :
  • Data Reprocessing : Re-analyze diffraction datasets with SHELX or PHENIX.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions across crystal forms to identify packing effects .

Notes

  • Cross-reference PubChem data (InChIKey, SMILES) for reproducibility .

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